molecular formula C15H20N2O2 B14796224 benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate

benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate

Cat. No.: B14796224
M. Wt: 260.33 g/mol
InChI Key: WOOMYHYQNDABGK-CVRLYYSRSA-N
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Description

Benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro octane ring and a benzyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate typically involves the formation of the spirocyclic ring system followed by the introduction of the benzyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent benzylation can be achieved using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzyl halides, sodium hydride, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (3S,4R)-3-methyl-1,6-diazaspiro[3.4]octane-1-carboxylate
  • Benzyl (4R)-1,5-diazaspiro[3.4]octane-1-carboxylate

Uniqueness

Benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate is unique due to its specific spirocyclic structure and the position of the benzyl group. This configuration can result in distinct biological activities and chemical reactivity compared to similar compounds .

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate

InChI

InChI=1S/C15H20N2O2/c1-12-9-17(15(12)7-8-16-11-15)14(18)19-10-13-5-3-2-4-6-13/h2-6,12,16H,7-11H2,1H3/t12?,15-/m0/s1

InChI Key

WOOMYHYQNDABGK-CVRLYYSRSA-N

Isomeric SMILES

CC1CN([C@]12CCNC2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1CN(C12CCNC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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